molecular formula C11H8N2O B1349215 5-Methyl-3-phenyl-4-isoxazolecarbonitrile CAS No. 24400-67-7

5-Methyl-3-phenyl-4-isoxazolecarbonitrile

Cat. No. B1349215
CAS RN: 24400-67-7
M. Wt: 184.19 g/mol
InChI Key: DVIXSNXCESPDIB-UHFFFAOYSA-N
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Description

5-Methyl-3-phenyl-4-isoxazolecarbonitrile is a chemical compound with the empirical formula C11H8N2O . It is a solid substance and is used by researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 5-Methyl-3-phenyl-4-isoxazolecarbonitrile can be represented by the SMILES string Cc1onc(-c2ccccc2)c1C#N . The InChI representation is 1S/C11H8N2O/c1-8-10(7-12)11(13-14-8)9-5-3-2-4-6-9/h2-6H,1H3 .


Physical And Chemical Properties Analysis

5-Methyl-3-phenyl-4-isoxazolecarbonitrile is a solid substance . It has a molecular weight of 184.19 g/mol .

Scientific Research Applications

  • Corrosion Inhibition : Abdel Hameed et al. (2020) studied derivatives of 5-Methyl-3-phenyl-4-isoxazolecarbonitrile for their corrosion inhibition properties. They found that these compounds, when used as inhibitors, showed increased efficiency with higher concentrations and decreased with rising temperatures. This suggests their potential use in protecting metals from corrosion in acidic environments (Abdel Hameed et al., 2020).

  • Antiviral Activities : A study by Romani et al. (2015) on isothiazole derivatives, closely related to 5-Methyl-3-phenyl-4-isoxazolecarbonitrile, explored their structural, topological, and vibrational properties. These derivatives demonstrated antiviral activities, which were attributed to their ability to traverse biological membranes more rapidly than other compounds (Romani et al., 2015).

  • Synthesis of Fused Pyridine Derivatives : Al-Issa (2012) conducted research on the synthesis of new series of pyridine and fused pyridine derivatives using 5-Methyl-3-phenyl-4-isoxazolecarbonitrile. This research contributes to the development of novel chemical structures, potentially useful in various pharmaceutical and industrial applications (Al-Issa, 2012).

  • Nitric Oxide Release and Biological Evaluation : Medana et al. (1994) studied 4-Phenyl-3-furoxancarbonitrile, a derivative of 5-Methyl-3-phenyl-4-isoxazolecarbonitrile, for its ability to release nitric oxide and its biological effects. The study found significant vasodilatory activity and inhibition of platelet aggregation, indicating potential therapeutic applications (Medana et al., 1994).

  • Photodecomposition to Carbodiimides : Alawode et al. (2011) investigated the photodecomposition of tetrazole-thione derivatives, closely related to 5-Methyl-3-phenyl-4-isoxazolecarbonitrile. The study provided insights into clean photodecomposition processes, which are valuable for developing environmentally friendly chemical reactions (Alawode et al., 2011).

  • Synthesis of Heterocyclic Azo Dyes : Mallikarjuna and Keshavayya (2020) synthesized novel heterocyclic azo dyes using derivatives of 5-Methyl-3-phenyl-4-isoxazolecarbonitrile. These compounds exhibited promising anti-tubercular and anticancer activities, highlighting their potential in medical research (Mallikarjuna & Keshavayya, 2020).

  • Suzuki Coupling Reactions : Research by Christoforou et al. (2003) utilized isothiazole derivatives, similar to 5-Methyl-3-phenyl-4-isoxazolecarbonitrile, in Suzuki coupling reactions. This study contributes to the field of organic synthesis, particularly in creating biologically active molecules (Christoforou et al., 2003).

properties

IUPAC Name

5-methyl-3-phenyl-1,2-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-8-10(7-12)11(13-14-8)9-5-3-2-4-6-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIXSNXCESPDIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90361253
Record name 5-methyl-3-phenyl-4-isoxazolecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3-phenyl-4-isoxazolecarbonitrile

CAS RN

24400-67-7
Record name 5-methyl-3-phenyl-4-isoxazolecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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